
(5S)-5-methylhept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-methylhept-1-ene is a chemical compound that belongs to the class of alkenes. It is commonly used in scientific research due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
(5S)-5-methylhept-1-ene has been used in various scientific research applications. It is commonly used as a starting material for the synthesis of other compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a reference compound in gas chromatography-mass spectrometry (GC-MS) analysis.
Wirkmechanismus
The mechanism of action of (5S)-5-methylhept-1-ene is not fully understood. However, it is believed to act as a ligand for certain receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
(5S)-5-methylhept-1-ene has been shown to have various biochemical and physiological effects. It has been found to have antimicrobial and anti-inflammatory properties. It has also been shown to have an effect on the central nervous system, leading to sedative and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (5S)-5-methylhept-1-ene in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of (5S)-5-methylhept-1-ene in scientific research. One area of interest is its potential use as a natural preservative in food and cosmetic products. Another area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, (5S)-5-methylhept-1-ene is a chemical compound that has various applications in scientific research. Its unique properties and potential for future applications make it an important compound for further study.
Synthesemethoden
(5S)-5-methylhept-1-ene can be synthesized using various methods. One of the most common methods is through the dehydration of (5S)-5-methylheptan-1-ol using a strong acid catalyst such as sulfuric acid. Another method involves the reduction of 5-methylhept-1-yne using a metal catalyst such as palladium.
Eigenschaften
CAS-Nummer |
16197-40-3 |
|---|---|
Produktname |
(5S)-5-methylhept-1-ene |
Molekularformel |
C8H16 |
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
(5S)-5-methylhept-1-ene |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,8H,1,5-7H2,2-3H3/t8-/m0/s1 |
InChI-Schlüssel |
WNEYWVBECXCQRT-QMMMGPOBSA-N |
Isomerische SMILES |
CC[C@H](C)CCC=C |
SMILES |
CCC(C)CCC=C |
Kanonische SMILES |
CCC(C)CCC=C |
Siedepunkt |
113.3 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



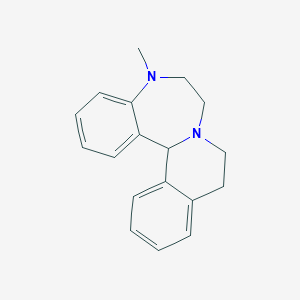

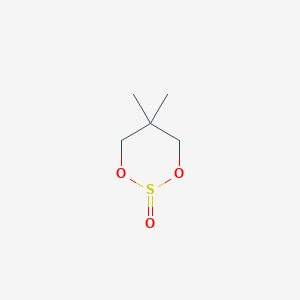
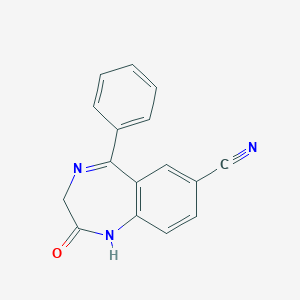

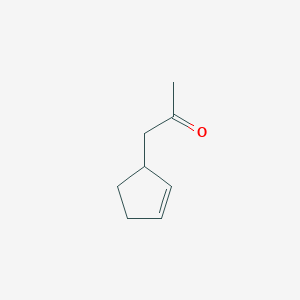
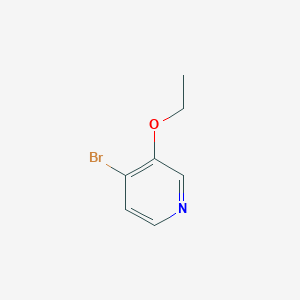

![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
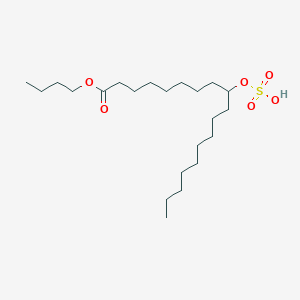
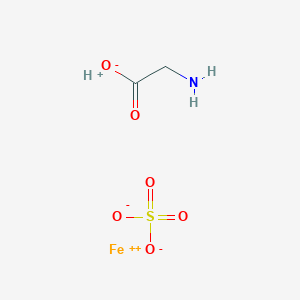
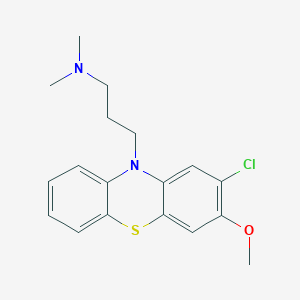
![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)
![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)